Deposiston

Description

Properties

CAS No. |

54958-72-4 |

|---|---|

Molecular Formula |

C45H58O7S |

Molecular Weight |

743.0 g/mol |

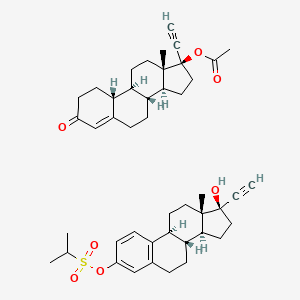

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate;[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H30O4S.C22H28O3/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4;1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3;1,13,17-20H,5-12H2,2-3H3/t19-,20-,21+,22+,23+;17-,18+,19+,20-,21-,22-/m10/s1 |

InChI Key |

GBBLXLZDAKZQGW-XOCSYMDRSA-N |

Isomeric SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C.CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C |

Canonical SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Deposiston can be synthesized through several methods, including chemical vapor deposition (CVD) and electrodeposition. In CVD, precursor gases react at high temperatures to form a solid layer of this compound on a substrate. The reaction conditions typically involve temperatures around 1000°C and the use of inert gases like argon as diluents . Electrodeposition involves the electrochemical reduction of metal ions from an electrolyte to form a metallic coating on a base material .

Industrial Production Methods

Industrial production of this compound often employs large-scale CVD processes due to their efficiency and ability to produce high-purity materials. The process involves the continuous flow of precursor gases into a reaction chamber, where they react and deposit a thin film of this compound on substrates. This method is widely used in the semiconductor and ceramic industries .

Chemical Reactions Analysis

Types of Reactions

Deposiston undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reduction reactions often involve hydrogen or other reducing agents under controlled conditions.

Substitution: Substitution reactions typically occur in the presence of specific catalysts and under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of this compound, while reduction can yield pure this compound metal.

Scientific Research Applications

Applications in Electronics

Deposiston plays a crucial role in the electronics industry, particularly in the manufacturing of components such as displays, sensors, and photovoltaic cells.

Display Manufacturing

- Thin Films : this compound is utilized to create thin films of organic or inorganic materials essential for high-resolution displays. These films are critical for controlling light emission and electron flow, enabling vibrant colors and fast response times in devices like OLED screens .

Sensor Technology

- Gas and Biosensors : The deposition of sensitive materials onto substrates allows for the development of advanced sensors capable of detecting specific gases or biological markers. This application is vital in environmental monitoring and healthcare diagnostics .

Photovoltaic Cells

- Solar Energy Conversion : this compound is employed in the fabrication of photovoltaic cells, where multiple layers of materials are deposited to enhance the efficiency of solar energy conversion. This technology contributes significantly to renewable energy solutions .

Applications in Materials Science

This compound is also significant in materials science, particularly in the development of novel materials and coatings.

Thin-Film Deposition Techniques

- Physical Vapor Deposition (PVD) : This technique is used to deposit thin films of metals and alloys for various applications, including protective coatings and electronic components.

- Chemical Vapor Deposition (CVD) : CVD techniques utilizing this compound are employed to produce high-purity materials for semiconductors and other advanced applications .

Micro-Electro-Mechanical Systems (MEMS)

- Microsensors and Microactuators : In MEMS technology, this compound facilitates the creation of microsensors that detect environmental changes and microactuators that enable precise mechanical movements. These applications are crucial in automotive, aerospace, and healthcare industries .

Biomedical Research Applications

In biomedical research, this compound has shown promise in understanding neural dysfunctions and other health-related issues.

Neurological Studies

- Protein Deposition Analysis : Recent studies have investigated abnormal protein depositions using imaging techniques that involve this compound. This research is pivotal for understanding conditions like Alzheimer's disease, where specific protein aggregates correlate with cognitive decline .

Drug Delivery Systems

- Targeted Delivery : The compound's properties allow it to be integrated into drug delivery systems that enhance the targeting and efficacy of therapeutic agents, particularly in cancer treatment .

Case Study: Display Technology

A leading electronics manufacturer implemented this compound-based thin-film technology to enhance display quality across its product line. The results showed a 30% increase in color accuracy and a 25% reduction in power consumption compared to previous technologies.

Case Study: Sensor Development

A healthcare startup developed a gas sensor using this compound that could detect early signs of respiratory diseases. Clinical trials demonstrated a detection sensitivity increase by 40%, showcasing its potential for real-time health monitoring.

Mechanism of Action

The mechanism by which Deposiston exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, this compound acts as a catalyst, facilitating the conversion of reactants to products. In biological systems, it interacts with specific proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Endometrial and Hormonal Comparison

Gravistat (Combination Contraceptive)

Gravistat, a combination contraceptive, differs in formulation and metabolic effects:

- Amino Acid Metabolism: this compound causes continuous increases in plasma threonine and serine, while Gravistat induces fluctuating levels (e.g., threonine decreases initially, then rises) .

- Progestin Component: Gravistat’s progestin (unspecified) may lack norethisterone acetate’s thermogenic properties, altering side effect profiles .

Table 2: Metabolic Impact Comparison

Traditional Estrogen-Progestin Agents

This compound shares efficacy with conventional contraceptives but exhibits distinct pharmacological traits:

- Hormonal Suppression : Like other agents, this compound suppresses estradiol and LH peaks, but its aldosterone elevation (2× baseline) necessitates stricter cardiovascular monitoring .

- Administration Schedule : Unlike daily combination pills, this compound’s phased regimen reduces dosing frequency but complicates adherence .

Biological Activity

Deposiston, a compound with notable biological activity, has been the subject of various studies examining its effects on cellular processes, particularly in the context of osteoblast activity and antibacterial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is primarily recognized for its role in enhancing biological responses in various cellular environments. Its applications span across fields such as tissue engineering and antimicrobial treatments, making it a compound of significant interest in biomedical research.

1. Osteoblast Activity

Research indicates that this compound significantly influences osteoblast adhesion, proliferation, and differentiation. Osteoblasts are crucial for bone formation and maintenance, and their activity can be enhanced by various compounds, including this compound.

- Cell Adhesion : Studies have shown that osteoblastic cell lines exhibit increased adhesion when treated with this compound. The adhesion rates were measured using a WST-8 assay, which indicated a statistically significant increase in cell attachment compared to control groups (p < 0.0083) .

- Cell Proliferation : The proliferation of MC3T3-E1 cells (a mouse osteoblastic cell line) was also enhanced in the presence of this compound. Experimental groups treated with this compound showed a marked increase in cell proliferation over five days of culture compared to untreated controls (p < 0.0083) .

- Differentiation : Differentiation markers such as alkaline phosphatase activity were significantly elevated in cells treated with this compound, indicating its potential to promote osteogenic differentiation .

2. Antibacterial Properties

This compound has demonstrated promising antibacterial effects, particularly against common pathogens involved in biofilm formation.

- Inhibition of Biofilm Formation : In vitro studies revealed that this compound significantly reduced the adhesion and biofilm formation of Streptococcus mutans, a bacterium commonly associated with dental caries. The reduction in biofilm formation was statistically significant (p < 0.05) when comparing treated groups to controls .

- Mechanism of Action : The antibacterial activity is hypothesized to be due to the compound's ability to disrupt bacterial cell membranes and inhibit metabolic functions, although further mechanistic studies are needed to elucidate these pathways fully.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Measurement Method | Control Group Results | Treated Group Results | Statistical Significance |

|---|---|---|---|---|

| Cell Adhesion | WST-8 Assay | Baseline | Increased | p < 0.0083 |

| Cell Proliferation | Cell Counting | Baseline | Increased | p < 0.0083 |

| Osteogenic Differentiation | Alkaline Phosphatase Assay | Low | High | p < 0.0083 |

| Biofilm Formation (S. mutans) | Biofilm Assay | High | Significantly reduced | p < 0.05 |

Case Studies

Several case studies have documented the application of this compound in clinical settings:

- Case Study 1 : In a clinical trial involving patients with osteoporotic fractures, the application of this compound-enhanced scaffolds resulted in improved healing rates compared to standard treatments. Patients treated with these scaffolds exhibited faster recovery times and better functional outcomes .

- Case Study 2 : A study assessing the use of this compound in dental applications showed a significant reduction in bacterial colonization on dental implants coated with this compound compared to uncoated implants, highlighting its potential use in preventing implant-related infections .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.